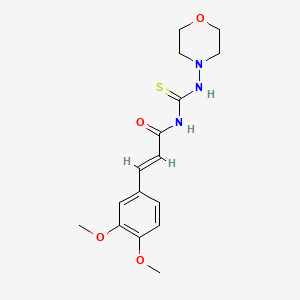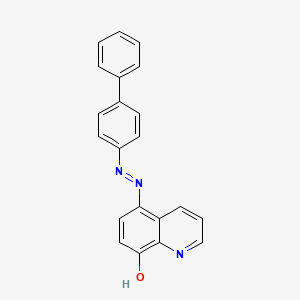![molecular formula C17H24ClN3 B3861090 (7-chloro-4-methyl-2-quinolinyl)[3-(dimethylamino)-2,2-dimethylpropyl]amine](/img/structure/B3861090.png)
(7-chloro-4-methyl-2-quinolinyl)[3-(dimethylamino)-2,2-dimethylpropyl]amine
Vue d'ensemble
Description
The compound (7-chloro-4-methyl-2-quinolinyl)[3-(dimethylamino)-2,2-dimethylpropyl]amine is a chemical compound with a complex structure. It contains a quinoline ring, which is a heterocyclic aromatic organic compound. This compound also contains a dimethylamino group and a dimethylpropyl group .
Synthesis Analysis
The synthesis of such compounds often involves nucleophilic aromatic substitution reactions. For instance, 4,7-dichloroquinoline can be used as a starting reagent in the synthesis of related compounds .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. The quinoline ring provides aromatic stability, while the dimethylamino and dimethylpropyl groups contribute to the overall polarity of the molecule .Chemical Reactions Analysis
The compound, due to the presence of the quinoline ring and the amino groups, can participate in a variety of chemical reactions. These can include nucleophilic substitutions, condensation reactions, and others .Physical and Chemical Properties Analysis
The compound is a powder form and its solubility in DMSO is 2 mg/mL. It should be stored in desiccated conditions at a temperature of 2-8°C .Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(7-chloro-4-methylquinolin-2-yl)-N',N',2,2-tetramethylpropane-1,3-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClN3/c1-12-8-16(19-10-17(2,3)11-21(4)5)20-15-9-13(18)6-7-14(12)15/h6-9H,10-11H2,1-5H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POIUGBRJGHHLRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)Cl)NCC(C)(C)CN(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(4-morpholinylamino)carbonothioyl]-3-phenylacrylamide](/img/structure/B3861012.png)
![N-[(5-bromo-2,4-dimethoxyphenyl)methyl]-2-methylcyclohexan-1-amine](/img/structure/B3861028.png)


![(Z)-3-[(5-bromopyridin-2-yl)amino]-1-(4-chlorophenyl)prop-2-en-1-one](/img/structure/B3861052.png)
![N-(4-fluorobenzyl)-3-{1-[methoxy(phenyl)acetyl]-4-piperidinyl}propanamide](/img/structure/B3861057.png)
![N-[(Z)-(3-chloro-4-methoxyphenyl)methylideneamino]-2-(2-methylanilino)acetamide](/img/structure/B3861073.png)
![ethyl (2Z)-7-(4-methoxyphenyl)-2-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]-5-methyl-3-oxo-7H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3861075.png)
![2-[(2E)-2-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE](/img/structure/B3861078.png)
![(2-methoxycyclohexyl)[2-(4-methoxyphenyl)ethyl]amine oxalate](/img/structure/B3861082.png)
![4-[(E)-{[(PYRIDIN-2-YL)FORMAMIDO]IMINO}METHYL]BENZOIC ACID](/img/structure/B3861087.png)
![6,7-dimethoxy-N-[5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]-3,4-dihydroisoquinoline-2(1H)-carboxamide](/img/structure/B3861097.png)
![5-[(2-Ethoxy-3-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B3861104.png)
![2-(4-methylanilino)-N-[(Z)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]acetamide](/img/structure/B3861106.png)
